molecular formula C21H22N2O4S2 B2594715 3-(N,4-dimethylphenylsulfonamido)-N-(4-ethoxyphenyl)thiophene-2-carboxamide CAS No. 1226450-98-1

3-(N,4-dimethylphenylsulfonamido)-N-(4-ethoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2594715
CAS No.: 1226450-98-1
M. Wt: 430.54
InChI Key: NYVMEAJORZRFOX-UHFFFAOYSA-N
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Description

3-(N,4-dimethylphenylsulfonamido)-N-(4-ethoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and two aromatic rings with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N,4-dimethylphenylsulfonamido)-N-(4-ethoxyphenyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with 4-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxyphenyl Group: The final step involves the coupling of the sulfonamide-thiophene intermediate with 4-ethoxyaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions for electrophilic aromatic substitution typically involve a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Medicine

The compound may have potential therapeutic applications due to its structural similarity to other bioactive sulfonamides. Research could explore its efficacy in treating various diseases, including infections and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-N-(4-ethoxyphenyl)thiophene-2-carboxamide would depend on its specific application. In the case of antimicrobial activity, it may inhibit bacterial enzymes involved in folate synthesis, similar to other sulfonamides. The molecular targets could include dihydropteroate synthase, an enzyme critical for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Thiophene-2-carboxamide: A compound with a similar thiophene core but lacking the sulfonamide and ethoxyphenyl groups.

Uniqueness

3-(N,4-dimethylphenylsulfonamido)-N-(4-ethoxyphenyl)thiophene-2-carboxamide is unique due to the combination of its sulfonamide group, thiophene ring, and ethoxyphenyl substituent. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-4-27-17-9-7-16(8-10-17)22-21(24)20-19(13-14-28-20)23(3)29(25,26)18-11-5-15(2)6-12-18/h5-14H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVMEAJORZRFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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